molecular formula C13H9ClN2S B13766342 2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine

2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine

Cat. No.: B13766342
M. Wt: 260.74 g/mol
InChI Key: NIFJBZJANYLMPW-UHFFFAOYSA-N
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Description

2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine: is a heterocyclic compound that contains a thieno[2,3-b]pyridine core structure substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine typically involves the construction of the thieno[2,3-b]pyridine core followed by the introduction of the 4-chlorophenyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminothiophene with a suitable aldehyde or ketone can form the thieno[2,3-b]pyridine ring system. Subsequent substitution reactions introduce the 4-chlorophenyl group .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[2,3-b]pyridine core .

Scientific Research Applications

2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-phenyl)-pyridin-3-ylamine
  • 4-Chloro-3-(pyridin-2-yl)aniline
  • 4-Chloro-3-iodo-pyridin-2-ylamine

Uniqueness

2-(4-Chloro-phenyl)-thieno[2,3-b]pyridin-3-ylamine is unique due to its thieno[2,3-b]pyridine core structure, which imparts specific chemical and biological properties. This core structure can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C13H9ClN2S

Molecular Weight

260.74 g/mol

IUPAC Name

2-(4-chlorophenyl)thieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C13H9ClN2S/c14-9-5-3-8(4-6-9)12-11(15)10-2-1-7-16-13(10)17-12/h1-7H,15H2

InChI Key

NIFJBZJANYLMPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2N)C3=CC=C(C=C3)Cl

Origin of Product

United States

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